![molecular formula C11H13N3O3S B11629527 2-[(4-methoxy-3-nitrobenzyl)sulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B11629527.png)

2-[(4-methoxy-3-nitrobenzyl)sulfanyl]-4,5-dihydro-1H-imidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

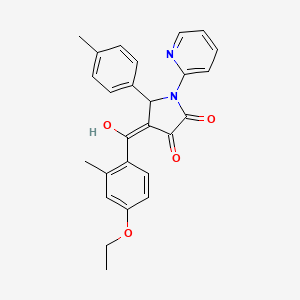

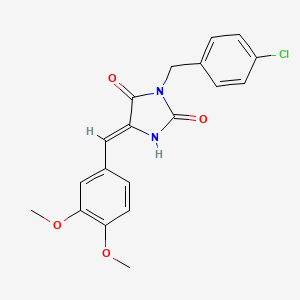

2-[(4-メトキシ-3-ニトロベンジル)スルファニル]-4,5-ジヒドロ-1H-イミダゾールは、メトキシ基とニトロ基で置換されたベンジル基、スルファニル結合、イミダゾール環を含む複雑な構造を持つ有機化合物です。

製造方法

合成経路と反応条件

2-[(4-メトキシ-3-ニトロベンジル)スルファニル]-4,5-ジヒドロ-1H-イミダゾールの合成は、通常、複数の段階を必要とします。一般的なアプローチの1つは、4-メトキシベンジルアルコールのニトロ化から始め、ニトロ基を導入します。その後、チオール化反応によるスルファニル結合の形成が行われます。 最終段階では、酸性または塩基性条件下で中間生成物を環化させてイミダゾール環を形成します .

工業生産方法

一般的なアプローチとしては、実験室での合成手順のスケールアップ、収率向上のための反応条件の最適化、再結晶またはクロマトグラフィーなどの精製技術による最終生成物の純度の確保などが含まれます .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-METHOXY-3-NITROPHENYL)METHYL]SULFANYL}-4,5-DIHYDRO-1H-IMIDAZOLE typically involves multiple steps, starting with the preparation of the imidazole core. One common method involves the cyclization of amido-nitriles under mild conditions, often catalyzed by nickel . The methoxy-nitrophenyl group can be introduced through a nucleophilic substitution reaction, where a suitable methoxy-nitrophenyl halide reacts with the imidazole derivative in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product from by-products and impurities .

化学反応の分析

反応の種類

2-[(4-メトキシ-3-ニトロベンジル)スルファニル]-4,5-ジヒドロ-1H-イミダゾールは、次のようなさまざまな化学反応を起こす可能性があります。

酸化: 適切な条件下で、ニトロ基はアミンに還元されます。

還元: スルファニル基はスルホキシドまたはスルホンに酸化されます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素や過酸などがあります。

還元: 水素化リチウムアルミニウムや触媒的加水素化などの還元剤を使用できます。

主要な生成物

酸化: スルホキシドまたはスルホンへの変換。

還元: ニトロ基からのアミンの生成。

科学研究への応用

2-[(4-メトキシ-3-ニトロベンジル)スルファニル]-4,5-ジヒドロ-1H-イミダゾールは、科学研究でいくつかの用途があります。

化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。

生物学: 生物系で一般的なモチーフであるイミダゾール環により、酵素相互作用の研究で潜在的に使用できます。

医学: 抗菌作用や抗癌作用など、薬理学的特性の可能性について調査されています。

科学的研究の応用

2-{[(4-METHOXY-3-NITROPHENYL)METHYL]SULFANYL}-4,5-DIHYDRO-1H-IMIDAZOLE has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions

作用機序

2-[(4-メトキシ-3-ニトロベンジル)スルファニル]-4,5-ジヒドロ-1H-イミダゾールの作用機序は完全には解明されていません。 イミダゾール環を通じて生物学的標的に作用すると考えられており、金属イオンと配位したり、タンパク質と水素結合を形成したりできます。 ニトロ基とメトキシ基は、電子特性と反応性を影響させることで、その活性にも寄与している可能性があります .

類似化合物との比較

類似化合物

- 2-[(4-メトキシ-3-ニトロベンジル)スルファニル]-N-フェニルアセトアミド

- 4-メトキシ-3-ニトロベンジルアルコール

独自性

2-[(4-メトキシ-3-ニトロベンジル)スルファニル]-4,5-ジヒドロ-1H-イミダゾールは、官能基と構造的特徴の組み合わせによりユニークです。 スルファニル結合とイミダゾール環の両方の存在により、他の類似化合物とは異なり、独自の反応性と生物学的活性を発揮する可能性があります .

特性

分子式 |

C11H13N3O3S |

|---|---|

分子量 |

267.31 g/mol |

IUPAC名 |

2-[(4-methoxy-3-nitrophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole |

InChI |

InChI=1S/C11H13N3O3S/c1-17-10-3-2-8(6-9(10)14(15)16)7-18-11-12-4-5-13-11/h2-3,6H,4-5,7H2,1H3,(H,12,13) |

InChIキー |

SWKTYZCCSUTJSP-UHFFFAOYSA-N |

正規SMILES |

COC1=C(C=C(C=C1)CSC2=NCCN2)[N+](=O)[O-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-bromophenyl)carbonyl]-3-hydroxy-5-(4-methoxyphenyl)-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11629449.png)

![(6Z)-6-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11629469.png)

![(5Z)-5-(2-chlorobenzylidene)-3-[2-(morpholin-4-yl)-2-oxoethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11629490.png)

![Ethyl 4-[(3-chloro-4-methylphenyl)amino]-2-methylquinoline-6-carboxylate](/img/structure/B11629493.png)

![2-(naphthalen-2-yloxy)-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide](/img/structure/B11629513.png)

![Prop-2-en-1-yl 5-cyano-2-methyl-6-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B11629520.png)

![ethyl 2-(3-hydroxy-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-2-oxo-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-1-yl)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11629528.png)

![3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-methoxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11629541.png)